Hsd17B13-IN-79

Description

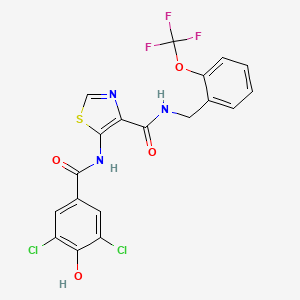

Structure

3D Structure

Properties

Molecular Formula |

C19H12Cl2F3N3O4S |

|---|---|

Molecular Weight |

506.3 g/mol |

IUPAC Name |

5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C19H12Cl2F3N3O4S/c20-11-5-10(6-12(21)15(11)28)16(29)27-18-14(26-8-32-18)17(30)25-7-9-3-1-2-4-13(9)31-19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |

InChI Key |

DSNYQOSZTNNPHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HSD17B13 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of HSD17B13 inhibitors, using the well-characterized, publicly available chemical probe BI-3231 as a primary example. This document details the core function of the target enzyme, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), its role in liver disease, and the molecular and cellular effects of its inhibition.

Core Concepts: The Role of HSD17B13 in Liver Pathophysiology

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B family of enzymes, which are primarily involved in the metabolism of steroids and other lipids. HSD17B13 is predominantly expressed in the liver and is found associated with lipid droplets within hepatocytes.[1][2] Its expression is notably upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[1]

Genetic studies have provided compelling evidence for the role of HSD17B13 in liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has made HSD17B13 a promising therapeutic target for these conditions.

Functionally, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinal.[3] While its precise endogenous substrates and full range of activities are still under investigation, its localization to lipid droplets and its association with liver fat accumulation strongly suggest a pivotal role in hepatic lipid metabolism.[1]

BI-3231: A Potent and Selective Chemical Probe for HSD17B13

As a publicly available and well-characterized inhibitor, BI-3231 serves as an invaluable tool for elucidating the mechanism of action of HSD17B13 inhibition.

Data Presentation: Quantitative Analysis of BI-3231 Activity

The following tables summarize the key quantitative data for BI-3231, providing a clear comparison of its potency and cellular effects.

| Parameter | Human HSD17B13 | Mouse HSD17B13 | Reference |

| IC50 (Enzymatic Assay) | 1 nM | 13 nM | |

| Ki | 0.7 nM | Not Reported | [1] |

| IC50 (Cellular Assay) | 11 nM | Not Reported | [4] |

Table 1: In Vitro and Cellular Potency of BI-3231. This table highlights the high potency of BI-3231 against the human and mouse forms of the HSD17B13 enzyme.

| Cellular Model | Treatment | Effect on Triglyceride Accumulation | Effect on Mitochondrial Respiration | Reference |

| Palmitic Acid-Treated HepG2 Cells | BI-3231 | Significantly decreased | Increased | [5] |

| Palmitic Acid-Treated Primary Mouse Hepatocytes | BI-3231 | Significantly decreased | Increased | [5] |

Table 2: Cellular Effects of BI-3231 in Models of Hepatocyte Lipotoxicity. This table summarizes the beneficial effects of BI-3231 in mitigating the detrimental effects of lipid overload in liver cells.

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

The initial identification of the chemical scaffold for BI-3231 was achieved through a high-throughput screening campaign.

-

Assay Principle: A biochemical assay measuring the enzymatic activity of human HSD17B13.

-

Enzyme: Recombinant human HSD17B13.

-

Substrate: Estradiol.

-

Cofactor: NAD+.

-

Detection Method: MALDI-TOF mass spectrometry to detect the product, estrone.

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[6]

-

Procedure:

-

50 nL of test compound or DMSO is dispensed into a 1536-well assay plate.

-

HSD17B13 enzyme, estradiol, and NAD+ are added to initiate the reaction.

-

The reaction is incubated at room temperature.

-

The reaction is stopped, and the formation of estrone is quantified by MALDI-TOF MS.

-

Palmitic Acid-Induced Lipotoxicity in Hepatocytes

This cellular model mimics the lipid overload observed in NAFLD.

-

Cell Lines: HepG2 (human hepatoma cell line) or primary mouse hepatocytes.

-

Induction of Lipotoxicity:

-

Cells are cultured in standard medium.

-

Palmitic acid is complexed to bovine serum albumin (BSA) and added to the culture medium at a final concentration typically ranging from 200 to 500 µM.

-

Cells are incubated with palmitic acid for 24 hours to induce lipid accumulation and cellular stress.[5]

-

-

Treatment with BI-3231:

-

BI-3231 is dissolved in DMSO to create a stock solution.

-

The stock solution is diluted in culture medium to the desired final concentrations.

-

Cells are co-incubated with palmitic acid and BI-3231 for the duration of the experiment.

-

Quantification of Intracellular Triglyceride Accumulation

-

Method: A common method involves staining with a lipophilic dye such as Oil Red O or Nile Red, followed by quantification.

-

Procedure (Oil Red O Staining):

-

After treatment, cells are washed with PBS and fixed with 10% formalin.

-

Cells are stained with a filtered Oil Red O solution.

-

After washing to remove unbound dye, the stained lipid droplets can be visualized by microscopy.

-

For quantification, the stain is eluted from the cells using isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Measurement of Mitochondrial Respiration

-

Method: High-resolution respirometry using an instrument such as the Seahorse XF Analyzer. The Seahorse XF Cell Mito Stress Test is a standard assay.

-

Principle: This assay measures the oxygen consumption rate (OCR) of cells in real-time and uses a series of mitochondrial inhibitors to dissect different parameters of mitochondrial function.

-

Procedure:

-

Cells are seeded in a Seahorse XF cell culture microplate.

-

After treatment with palmitic acid and BI-3231, the culture medium is replaced with Seahorse XF assay medium.

-

The microplate is placed in the Seahorse XF Analyzer, and baseline OCR is measured.

-

A series of compounds are sequentially injected:

-

Oligomycin: An ATP synthase inhibitor, which allows for the determination of ATP-linked respiration.

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

The changes in OCR after each injection are used to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Mandatory Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and experimental processes described in this guide.

Caption: Proposed signaling pathway of HSD17B13 in hepatocyte lipid metabolism and the inhibitory action of BI-3231.

Caption: A simplified workflow for the discovery and cellular characterization of an HSD17B13 inhibitor like BI-3231.

Conclusion

The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of chronic liver diseases such as NAFLD and NASH. The chemical probe BI-3231 has been instrumental in elucidating the mechanism of action, demonstrating that inhibition of HSD17B13 can ameliorate hepatocyte lipotoxicity by reducing triglyceride accumulation and improving mitochondrial function. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of HSD17B13 inhibitors. Future studies will likely focus on delineating the precise endogenous substrates of HSD17B13 and translating the promising preclinical findings into clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Knockdown of Triglyceride Synthesis Does Not Enhance Palmitate Lipotoxicity or Prevent Oleate-Mediated Rescue in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. eubopen.org [eubopen.org]

- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

HSD17B13: A Core Technical Guide on its Role in Lipid Droplet Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a significant area of interest in the study of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2] While the specific compound "Hsd17B13-IN-79" does not appear in publicly available scientific literature, the intense focus on HSD17B13 as a therapeutic target makes a deep understanding of its function in lipid droplet metabolism crucial for the development of novel inhibitors. This guide provides a comprehensive overview of HSD17B13's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets (LDs).[1][3] Its expression is upregulated in patients with NAFLD.[2][4] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[1][5] Conversely, loss-of-function variants of HSD17B13 in humans are associated with a reduced risk of progressive liver disease, including NASH, fibrosis, and cirrhosis.[1][6][7] This protective effect has made HSD17B13 an attractive target for therapeutic intervention.

Quantitative Data on HSD17B13's Effect on Lipid Metabolism

The following tables summarize the key quantitative findings from studies investigating the role of HSD17B13 in lipid droplet metabolism.

| Table 1: Effect of HSD17B13 Knockdown in High-Fat Diet (HFD)-Obese Mice | |

| Parameter | Observation |

| Liver Triglycerides | Decreased by 45% compared to control.[8] |

| Diacylglycerols (e.g., DAG 34:3) | Major decrease.[8][9][10] |

| Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Increased.[8][9][10] |

| Serum Alanine Aminotransferase (ALT) | Decreased.[8][9][10] |

| Serum Fibroblast Growth Factor 21 (FGF21) | Decreased.[10] |

| Gene Expression (e.g., Timp2) | Decreased.[8] |

| Table 2: Effect of HSD17B13 Overexpression | |

| Model | Observation |

| Adenovirus-mediated overexpression in mouse liver | Accelerated lipid droplet biogenesis and excessive neutral lipid accumulation.[2] |

| Transfection in L02 cells | Increased intracellular Nile red positive areas (lipid droplets).[11] |

| AAV8-mediated overexpression in HFD-fed mice | Aggravated liver steatosis and fibrosis.[5] |

| Table 3: Human Genetic Variants of HSD17B13 and Liver Phenotypes | |

| Variant | Associated Phenotype |

| rs72613567 (splice variant) | Reduced risk of NAFLD and NASH cirrhosis.[1] |

| rs72613567:TA allele | Decreased risk of alcoholic liver disease by 19%.[2] |

| rs72613567:TA allele | Reduced risk of hepatocellular carcinoma.[2] |

| rs72613567:TA carriers | Enriched phospholipids in the liver.[12] |

| rs72613567:TA carriers | Downregulated inflammation-related gene sets in the liver.[12] |

Signaling Pathways and Regulatory Mechanisms

The expression and activity of HSD17B13 are integrated into key hepatic lipid metabolism pathways.

HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][7] This places HSD17B13 downstream of a key pathway that senses cellular lipid status.

The precise enzymatic function of HSD17B13 is an area of active investigation. It has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Additionally, HSD17B13 influences phospholipid metabolism and has been implicated in promoting leukocyte adhesion in chronic liver inflammation through the platelet-activating factor (PAF)/STAT3 signaling pathway.[13]

Experimental Protocols

A variety of in vitro and in vivo models have been employed to elucidate the function of HSD17B13.

Cell Culture and Transfection

-

Cell Lines: Human hepatoma cell lines such as Huh7 and HepG2, as well as the immortalized human liver cell line L02, are commonly used.[11]

-

Transfection: Plasmids encoding full-length or mutant HSD17B13, often with epitope tags (e.g., GFP, FLAG, His), are transiently transfected into cells using standard lipid-based transfection reagents.[11][14]

-

Lipid Loading: To induce lipid droplet formation, cells are typically treated with oleic acid (e.g., 400 µM for 24 hours).[11]

-

Analysis: Lipid droplets are visualized by staining with fluorescent dyes like Nile red or BODIPY, followed by confocal microscopy.[11] Protein localization is determined by immunofluorescence.

Animal Models

-

Diet-Induced Obesity: Male C57BL/6J mice are often fed a high-fat diet (HFD) for an extended period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.[8][9]

-

Gene Modulation in vivo:

-

Overexpression: Adeno-associated virus (AAV) vectors, particularly AAV8 which has a high tropism for the liver, are used to deliver HSD17B13 transgenes via tail vein injection.[5]

-

Knockdown: Short hairpin RNAs (shRNAs) targeting Hsd17b13 are delivered using AAV8 to achieve liver-specific knockdown.[8][9][10]

-

-

Analysis:

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for neutral lipids.

-

Biochemical Assays: Serum levels of ALT and AST are measured as markers of liver injury. Liver triglycerides are quantified from tissue homogenates.

-

Lipidomics and Transcriptomics

-

Lipidomics: Liver tissue lipids are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to provide a comprehensive profile of different lipid species, including triglycerides, diacylglycerols, and phospholipids.[8][15][16]

-

Transcriptomics: RNA sequencing (RNA-seq) is performed on liver tissue to identify changes in gene expression profiles resulting from altered HSD17B13 levels.[8][12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of HSD17B13 knockdown in a mouse model of NAFLD.

Conclusion

HSD17B13 is a key protein in hepatic lipid droplet metabolism with a clear association with the progression of chronic liver disease. The wealth of data from human genetic studies, coupled with findings from in vitro and in vivo models, strongly supports the therapeutic potential of inhibiting HSD17B13. While a specific inhibitor named "this compound" is not documented in the current scientific literature, the information presented in this guide provides the foundational knowledge necessary for the research and development of such therapeutic agents. Future work will likely focus on further elucidating the precise enzymatic functions of HSD17B13 and translating the protective effects observed in individuals with loss-of-function variants into effective pharmacological interventions.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice [mdpi.com]

- 16. researchgate.net [researchgate.net]

Hsd17B13-IN-79: A Technical Guide to a Chemical Probe for Hydroxysteroid 17-β Dehydrogenase 13 Function

Introduction

Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[4][5] This has spurred the development of potent and selective inhibitors to probe the biological functions of HSD17B13 and validate it as a drug target. This technical guide focuses on Hsd17B13-IN-79, a chemical probe designed for this purpose. While the specific designation "this compound" is not widely documented in peer-reviewed literature, the characteristics and data presented herein are based on the extensively characterized and publicly available chemical probe, BI-3231, which is considered to be either identical or structurally and functionally analogous to this compound.[1][6]

This compound (BI-3231) Profile

This compound, represented by the well-characterized probe BI-3231, is a potent, selective, and cell-active inhibitor of HSD17B13.[1][6] Its development through a high-throughput screening campaign and subsequent medicinal chemistry optimization has provided the scientific community with a valuable tool to investigate the enzymatic activity and biological roles of HSD17B13.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (BI-3231), including its inhibitory potency, selectivity against other hydroxysteroid dehydrogenases, and physicochemical properties.

Table 1: In Vitro Inhibitory Potency of this compound (BI-3231)

| Parameter | Value |

|---|---|

| HSD17B13 IC50 (nM) | 2.5 |

Data sourced from studies on the representative compound BI-3231.[7]

Table 2: Selectivity Profile of this compound (BI-3231)

| Enzyme | IC50 (µM) |

|---|---|

| HSD17B1 | >100 |

| HSD17B2 | >100 |

| HSD17B4 | >100 |

| HSD17B6 | >100 |

| HSD17B8 | >100 |

| HSD17B10 | >100 |

| HSD17B11 | >100 |

| HSD17B12 | >100 |

| HSD17B14 | >100 |

Data reflects the high selectivity of BI-3231 for HSD17B13 over other family members.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the protocol for a key assay used to characterize this compound (BI-3231).

HSD17B13 Enzyme Inhibition Assay (Estradiol to Estrone Conversion)

This assay quantifies the ability of a compound to inhibit the HSD17B13-mediated conversion of estradiol to estrone, with the concomitant reduction of NAD+ to NADH.

Materials:

-

Recombinant human HSD17B13 enzyme

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

This compound (or test compound)

-

Detection reagent for NADH (e.g., luminescence-based)

-

384-well assay plates

Procedure:

-

Prepare a solution of recombinant human HSD17B13 in assay buffer.

-

Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the HSD17B13 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a solution of β-estradiol and NAD+.

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental processes.

Signaling Pathway of HSD17B13 in NAFLD Pathogenesis

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-79: A Technical Guide to the Enzymatic Inhibition of HSD17B13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) by the novel inhibitor, Hsd17B13-IN-79. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing inhibitory activity, and visualizes the relevant biological pathways. Given that specific data for this compound is not yet publicly available, this guide utilizes data from the well-characterized HSD17B13 inhibitor, BI-3231, and other representative compounds as surrogates to illustrate the principles of HSD17B13 inhibition.

Introduction to HSD17B13 as a Therapeutic Target

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of these conditions. The enzymatic activity of HSD17B13 is thought to be involved in lipid and steroid metabolism within hepatocytes.[2][4] Inhibition of this activity is a key strategy for developing novel therapeutics.

Quantitative Analysis of HSD17B13 Inhibition

The potency of HSD17B13 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activities of representative HSD17B13 inhibitors against both human and mouse orthologs of the enzyme.

Table 1: Enzymatic Inhibition of Human HSD17B13

| Compound | Substrate | IC50 (nM) | Assay Type |

| BI-3231 | Estradiol | 2.5 | Biochemical |

| Compound 1 | Estradiol | 1400 ± 700 | Biochemical |

| Compound 1 | Retinol | 2400 ± 100 | Biochemical |

| Compound 32 | Not Specified | 2.5 | Not Specified |

Data for BI-3231 and Compound 1 are from a study on the discovery of novel HSD17B13 inhibitors.[5] Data for Compound 32 is from a study on a highly potent and selective inhibitor.[6]

Table 2: Enzymatic Inhibition of Mouse HSD17B13

| Compound | Substrate | IC50 (nM) | Assay Type |

| BI-3231 | Estradiol | 3.9 | Biochemical |

| Compound 1 | Estradiol | 1100 ± 200 | Biochemical |

Data for BI-3231 and Compound 1 are from a study on the discovery of novel HSD17B13 inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HSD17B13 inhibition. Below are representative protocols for key in vitro assays.

Human HSD17B13 Enzymatic Inhibition Assay (Estradiol-based)

This biochemical assay measures the ability of a compound to inhibit the HSD17B13-mediated conversion of a substrate, such as β-estradiol. The activity is monitored by measuring the production of NADH.[7]

Materials:

-

Recombinant human HSD17B13 enzyme

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., phosphate-buffered saline)

-

Test compound (e.g., this compound)

-

Detection reagent for NADH (luminescent or fluorescent)

-

384-well microplate

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 384-well plate, add the assay buffer, NAD+, and the test compound.

-

Add the recombinant human HSD17B13 enzyme to each well and incubate.

-

Initiate the enzymatic reaction by adding the β-estradiol substrate.

-

Incubate the reaction mixture at room temperature.

-

Stop the reaction and add the NADH detection reagent.

-

Measure the luminescence or fluorescence signal, which is proportional to the amount of NADH produced.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular HSD17B13 Inhibition Assay

This assay evaluates the inhibitor's activity in a cellular context, providing insights into cell permeability and target engagement.

Materials:

-

Hepatocyte cell line (e.g., Huh7) overexpressing HSD17B13

-

Cell culture medium

-

Test compound (e.g., this compound)

-

Substrate for HSD17B13 (can be a cellularly active substrate)

-

Lysis buffer

-

Analytical method to measure substrate conversion (e.g., LC-MS/MS)

Procedure:

-

Seed the HSD17B13-overexpressing hepatocytes in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified period.

-

Introduce the substrate to the cells and incubate.

-

Wash the cells and lyse them to release intracellular contents.

-

Analyze the cell lysate using an appropriate method (e.g., LC-MS/MS) to quantify the remaining substrate and the product.

-

Calculate the inhibition of HSD17B13 activity at each compound concentration and determine the cellular IC50.

Signaling Pathways and Mechanism of Action

The inhibition of HSD17B13 is thought to confer its protective effects in liver disease through the modulation of specific signaling pathways.

HSD17B13-Mediated Lipid Metabolism

HSD17B13 expression is regulated by the Liver X Receptor-α (LXR-α) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[8] Inhibition of HSD17B13 may disrupt a positive feedback loop that promotes SREBP-1c maturation, thereby reducing hepatic lipogenesis.[8] Some potent inhibitors have been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[6]

HSD17B13 and Pyrimidine Catabolism

Recent studies suggest that the protective effects of HSD17B13 loss-of-function are associated with decreased pyrimidine catabolism.[4] This pathway may represent a novel mechanism through which HSD17B13 inhibitors exert their anti-fibrotic effects.

Experimental Workflow for Inhibitor Characterization

The development and characterization of an HSD17B13 inhibitor like this compound follows a structured workflow from initial screening to in-depth mechanistic studies.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of chronic liver diseases by targeting the enzymatic activity of HSD17B13. This guide has provided a comprehensive technical overview of the methodologies used to characterize such inhibitors and the biological pathways they modulate. As more data on this compound becomes publicly available, this document will be updated to reflect the specific properties of this novel compound. The continued investigation into HSD17B13 inhibitors holds significant promise for patients with liver disease.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. escholarship.org [escholarship.org]

Preliminary In Vitro Profile of Hsd17B13-IN-79: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a summary of the preliminary in vitro data for Hsd17B13-IN-79, a novel inhibitor of HSD17B13.

Biochemical Potency of this compound

This compound has been identified as a potent inhibitor of HSD17B13. The following table summarizes its in vitro inhibitory activity.

| Compound | Target | Substrate | IC50 (μM) |

| This compound | HSD17B13 | Estradiol | ≤ 0.1 |

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression is regulated by the liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipogenesis. HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a crucial step in the retinoic acid signaling pathway. Inhibition of HSD17B13 is expected to modulate these metabolic processes.

Experimental Protocols

In Vitro HSD17B13 Enzymatic Inhibition Assay

This protocol describes a representative biochemical assay to determine the inhibitory activity of compounds against HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

Nicotinamide adenine dinucleotide (NAD+; cofactor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

NADH detection reagent (e.g., NAD-Glo™)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate wells.

-

Add recombinant HSD17B13 enzyme to the wells.

-

Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the NADH detection reagent.

-

Incubate at room temperature to allow the signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell-Based HSD17B13 Activity Assay

This protocol outlines a general procedure for assessing the activity of HSD17B13 inhibitors in a cellular context.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

A suitable HSD17B13 substrate for cellular uptake (e.g., a cell-permeable retinol analog)

-

Lysis buffer

-

Analytical method for product detection (e.g., LC-MS/MS)

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Add the substrate to the cells and incubate.

-

Wash the cells and lyse them.

-

Analyze the cell lysate to quantify the amount of product formed.

-

Determine the concentration-dependent inhibition of HSD17B13 activity.

Conclusion

This compound is a potent in vitro inhibitor of the HSD17B13 enzyme. The provided data and experimental frameworks offer a foundation for further investigation into its mechanism of action and potential as a therapeutic agent for chronic liver diseases. Future studies should aim to further characterize its selectivity, cellular activity, and in vivo efficacy.

The Impact of Hsd17B13 Inhibition on Retinol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, sparking significant interest in the development of pharmacological inhibitors. A key enzymatic function of Hsd17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This guide provides an in-depth analysis of the impact of a representative selective Hsd17B13 inhibitor, herein referred to as Hsd17B13-IN-79, on retinol metabolism, offering insights into its potential therapeutic mechanism.

Hsd17B13 and its Role in Retinol Metabolism

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family.[1] It is localized to the surface of lipid droplets within hepatocytes.[2][3][4] One of its critical functions is the NAD+ dependent oxidation of retinol to retinaldehyde, a rate-limiting step in the synthesis of retinoic acid, a potent regulator of gene expression.[1][5][6][7]

The enzymatic activity of Hsd17B13 is implicated in the pathophysiology of liver disease.[1][6] Increased expression of Hsd17B13 is observed in patients with NAFLD.[1][8] The protective effect of loss-of-function HSD17B13 variants is attributed to the reduction of its enzymatic activity, which is thought to mitigate liver injury and fibrosis.[4][5]

This compound: A Representative Inhibitor

While specific public domain data for a compound named "this compound" is not available, this guide will use this name to represent a potent and selective small molecule inhibitor of Hsd17B13. The development of such inhibitors is an active area of research, with several compounds in preclinical and clinical development.[9][10] The primary mechanism of action for these inhibitors is the competitive or non-competitive inhibition of the Hsd17B13 enzyme, thereby reducing its retinol dehydrogenase activity.

Quantitative Data on Hsd17B13 Inhibition

The following tables present illustrative quantitative data for our representative inhibitor, this compound, based on typical findings for selective Hsd17B13 inhibitors.

Table 1: In Vitro Potency of this compound

| Assay Type | Substrate | IC50 (nM) |

| Biochemical Assay | Retinol | 15 |

| Cellular Assay | Exogenous Retinol | 50 |

Table 2: Effect of this compound on Retinoid Levels in Primary Human Hepatocytes

| Treatment | Intracellular Retinol (pmol/mg protein) | Intracellular Retinaldehyde (pmol/mg protein) |

| Vehicle Control | 100 ± 12 | 25 ± 4 |

| This compound (1 µM) | 185 ± 20 | 8 ± 2 |

Key Experimental Protocols

In Vitro Hsd17B13 Retinol Dehydrogenase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Hsd17B13.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Hsd17B13 is purified. A stock solution of all-trans-retinol is prepared in a suitable solvent (e.g., DMSO).

-

Assay Reaction: The reaction is performed in a 96-well plate. Each well contains assay buffer, NAD+, recombinant Hsd17B13, and varying concentrations of this compound or vehicle control.

-

Initiation and Incubation: The reaction is initiated by the addition of the retinol substrate. The plate is incubated at 37°C for a specified time.

-

Detection: The production of NADH, a product of the dehydrogenase reaction, is measured. This can be done using a fluorescent or colorimetric NADH detection kit, or by monitoring the increase in absorbance at 340 nm.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Retinoid Analysis using LC-MS/MS

Objective: To quantify the effect of this compound on intracellular retinol and retinaldehyde levels in a cellular model.

Methodology:

-

Cell Culture and Treatment: Primary human hepatocytes or a relevant hepatocyte cell line are cultured. The cells are treated with this compound or vehicle control for a specified duration.

-

Cell Lysis and Extraction: The cells are washed and then lysed. Retinoids are extracted from the cell lysate using a liquid-liquid extraction method with an organic solvent (e.g., hexane or ethyl acetate).

-

LC-MS/MS Analysis: The extracted retinoids are separated and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A standard curve with known concentrations of retinol and retinaldehyde is used for absolute quantification.

-

Data Normalization: The quantified retinoid levels are normalized to the total protein concentration of the cell lysate.

Visualizing Pathways and Workflows

Caption: Retinol metabolism pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating an Hsd17B13 inhibitor.

Caption: Proposed mechanism of hepatoprotection by Hsd17B13 inhibition.

Conclusion

The inhibition of Hsd17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for chronic liver diseases. By blocking the conversion of retinol to retinaldehyde, a selective inhibitor like this compound can mimic the protective effects observed with loss-of-function genetic variants. This leads to an accumulation of hepatic retinol and a decrease in retinaldehyde, which in turn is hypothesized to modulate downstream signaling pathways, ultimately resulting in reduced hepatic inflammation and fibrosis. Further preclinical and clinical investigation of potent and selective Hsd17B13 inhibitors is warranted to fully elucidate their therapeutic potential.

References

- 1. enanta.com [enanta.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 10. 17β-HSD13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for HSD17B13 Inhibitors

Topic: Hsd17B13-IN-79 in vitro assay protocol

Audience: Researchers, scientists, and drug development professionals.

Note: No specific public data was found for a compound designated "this compound". The following protocol is a representative in vitro assay for the characterization of inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), based on established methodologies.

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[2][3][4][5][6] This makes HSD17B13 a promising therapeutic target for the treatment of these conditions.[1][5][7] The development of small molecule inhibitors against HSD17B13 is an active area of research. This document provides a detailed protocol for an in vitro enzymatic assay to determine the potency of investigational inhibitors against HSD17B13.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed role of HSD17B13 in hepatocytes and the general workflow for testing an inhibitor.

Caption: Proposed role of HSD17B13 in retinol metabolism within a hepatocyte.

Caption: General experimental workflow for determining the IC50 of an HSD17B13 inhibitor.

Data Presentation

The following table summarizes the in vitro activity of a known HSD17B13 inhibitor, BI-3231, and can be used as a template for presenting data for "this compound".

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 2 | 1 |

| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 4 | 3 |

| BI-3231 | Human HSD17B13 | Cellular | - | 30 | - |

Data adapted from: Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science.[8]

Experimental Protocols

HSD17B13 Enzymatic Activity Assay (NADH Detection)

This protocol is designed to measure the enzymatic activity of recombinant human HSD17B13 by detecting the production of NADH, a product of the dehydrogenase reaction.

Materials:

-

Recombinant Human HSD17B13 Protein

-

HSD17B13 Substrate (e.g., β-estradiol or retinol)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

NADH Detection Reagent (e.g., NAD-Glo™ Assay kit)

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO. Further dilute the inhibitor series in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Prepare a solution of recombinant HSD17B13 in assay buffer. The optimal concentration should be determined empirically.

-

Prepare a solution of the substrate (e.g., 75 µM β-estradiol) and NAD+ in assay buffer.[7]

-

-

Assay Protocol:

-

Add 5 µL of the diluted test inhibitor or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 5 µL of the HSD17B13 enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate/NAD+ solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

After incubation, add 20 µL of the NADH detection reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of NADH produced and thus to the HSD17B13 activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based HSD17B13 Assay

This protocol describes a method to assess the activity of HSD17B13 within a cellular context.

Materials:

-

HEK293 cells stably or transiently overexpressing human HSD17B13.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test Inhibitor (e.g., this compound) dissolved in DMSO.

-

HSD17B13 substrate (cell-permeable).

-

Lysis Buffer.

-

Method for detection of substrate conversion (e.g., RapidFire mass spectrometry).[9]

Procedure:

-

Cell Culture and Treatment:

-

Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor for a predetermined amount of time (e.g., 1-24 hours).

-

-

Substrate Addition and Incubation:

-

Add the HSD17B13 substrate to the cell culture medium and incubate for a specific period to allow for cellular uptake and metabolism.

-

-

Cell Lysis and Sample Preparation:

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Collect the cell lysates and prepare them for analysis.

-

-

Detection and Analysis:

-

Analyze the cell lysates to quantify the amount of substrate converted to product. This can be achieved using methods like RapidFire mass spectrometry, which allows for high-throughput analysis.[9]

-

Determine the IC50 of the inhibitor by plotting the percent inhibition of substrate conversion against the inhibitor concentration.

-

Conclusion

The provided protocols offer a framework for the in vitro characterization of inhibitors targeting HSD17B13. By employing these enzymatic and cell-based assays, researchers can determine the potency and cellular activity of novel compounds like "this compound," facilitating the development of new therapeutics for chronic liver diseases.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. origene.com [origene.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enanta.com [enanta.com]

Application Notes and Protocols: HSD17B13 Inhibition in Mouse Models of NASH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from nonalcoholic fatty liver disease (NAFLD) to nonalcoholic steatohepatitis (NASH) and subsequent liver fibrosis and hepatocellular carcinoma.[1][2][3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH. Consequently, various therapeutic modalities, including small molecule inhibitors, antisense oligonucleotides (ASOs), and siRNA, are under investigation to mimic the protective effects of these genetic variants.[3][5][6]

This document provides a summary of preclinical data and detailed protocols for the administration of HSD17B13 inhibitors in mouse models of NASH, based on available literature. While a specific compound named "Hsd17B13-IN-79" was not identified, this document refers to several investigational inhibitors, including a series of compounds designated "HSD17B13-IN-X" and antisense oligonucleotides.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of HSD17B13 inhibition in mouse models of NASH.

Table 1: Efficacy of Hsd17b13 Antisense Oligonucleotide (ASO) in a CDAHFD Mouse Model

| Parameter | Vehicle Control | 10 mpk ASO | 25 mpk ASO | 50 mpk ASO |

| Hepatic Hsd17b13 mRNA Reduction | 0% | 80% | 94% | 98% |

| Hepatic Steatosis Score | Significantly Elevated | Modest Reduction | Significant Reduction | Significant Reduction |

| Hepatic Fibrosis | Significantly Elevated | No Effect | No Effect | No Effect |

| Plasma ALT Levels | Significantly Elevated | Modest Reduction | Significant Reduction | Significant Reduction |

| Plasma AST Levels | Significantly Elevated | Modest Reduction | Significant Reduction | Significant Reduction |

Data synthesized from a study using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model for 8 weeks.[5][7]

Table 2: In Vitro Potency of Various HSD17B13 Small Molecule Inhibitors

| Compound ID | Target | IC₅₀ (Estradiol as substrate) |

| HSD17B13-IN-29 | HSD17B13 | ≤ 0.1 µM |

| HSD17B13-IN-52 | HSD17B13 | ≤ 0.1 µM |

| HSD17B13-IN-66 | HSD17B13 | ≤ 0.1 µM |

| HSD17B13-IN-86 | HSD17B13 | ≤ 0.1 µM |

| HSD17B13-IN-103 | HSD17B13 | Not specified |

Data is based on commercially available research compounds. In vivo efficacy and administration protocols for these specific compounds in NASH models are not publicly available.[8]

Experimental Protocols

Protocol 1: Administration of HSD17B13 Antisense Oligonucleotide (ASO) in a Diet-Induced NASH Mouse Model

This protocol is based on studies using ASOs to achieve hepatic knockdown of Hsd17b13.

1. Animal Model and Diet:

- Species: C57BL/6J mice, male, 8-10 weeks old.

- Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

- NASH Induction: Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a period of 12-16 weeks to induce steatohepatitis and fibrosis.[5][9] A control group should be maintained on a standard chow diet.

2. ASO Reconstitution and Administration:

- ASO: Obtain a sequence-specific Hsd17b13 ASO and a scrambled control ASO.

- Reconstitution: Reconstitute the lyophilized ASOs in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.

- Dosage: Prepare final dilutions in sterile PBS for intraperitoneal (IP) or subcutaneous (SC) injection. Doses can range from 10 to 50 mg/kg (mpk).[7]

- Administration Schedule: Administer the ASO or vehicle control (PBS) via IP or SC injection once or twice weekly for the final 4-8 weeks of the diet regimen.

3. Endpoint Analysis:

- Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Euthanize mice and harvest the liver.

- Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

- Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to confirm knockdown of Hsd17b13 and to analyze the expression of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2, Timp1).

- Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride content.

Protocol 2: Administration of a Small Molecule HSD17B13 Inhibitor

This is a general protocol based on the development of orally available small molecule inhibitors.

1. Animal Model and Diet:

- Follow the same procedure for animal selection, acclimatization, and NASH induction as described in Protocol 1. The choline-deficient, amino acid-defined, high-fat (CDAAHF) diet is also a suitable model.[10]

2. Inhibitor Formulation and Administration:

- Inhibitor: Use a specific HSD17B13 small molecule inhibitor (e.g., INI-822, BI-3231, or a research compound from the "HSD17B13-IN-X" series).[6]

- Formulation: Formulate the inhibitor in a vehicle appropriate for oral gavage, such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Conduct formulation stability and homogeneity tests.

- Dosage: Determine the appropriate dose based on preliminary pharmacokinetic and pharmacodynamic studies. Doses can range from 1 to 100 mg/kg.

- Administration Schedule: Administer the formulated inhibitor or vehicle control via oral gavage once or twice daily for the desired treatment duration (e.g., 4-12 weeks).

3. Endpoint Analysis:

- Perform the same endpoint analyses as described in Protocol 1 (serum biochemistry, histopathology, gene expression, and liver biochemistry).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of HSD17B13 in NASH pathogenesis.

Caption: Workflow for a preclinical NASH mouse study.

References

- 1. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precision medicine in NASH [astrazeneca.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. pnas.org [pnas.org]

- 10. enanta.com [enanta.com]

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of a Novel Hsd17B13 Inhibitor in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a novel hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitor in human plasma. Hsd17B13 is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] The availability of a robust and sensitive bioanalytical method is crucial for the pharmacokinetic and toxicokinetic assessment of new chemical entities targeting this enzyme. The method presented here utilizes a simple protein precipitation extraction procedure and offers excellent sensitivity, accuracy, and precision over a linear range of 0.1 to 1000 ng/mL.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][5] These findings have positioned Hsd17B13 as an attractive therapeutic target for the treatment of chronic liver diseases.[2] The development of small molecule inhibitors of Hsd17B13, such as BI-3231, is an active area of research.[6][7]

A sensitive and reliable method for the quantification of Hsd17B13 inhibitors in biological matrices is essential for preclinical and clinical development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[8][9] This application note provides a detailed protocol for the quantification of a novel Hsd17B13 inhibitor in human plasma, which can be adapted for other similar small molecules.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS quantification of an Hsd17B13 inhibitor.

HSD17B13 Signaling Pathway and Therapeutic Rationale

Caption: Simplified diagram of Hsd17B13's role in the liver and the mechanism of its inhibition.

HSD17B13 is involved in metabolic processes including the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[3] Overexpression of HSD17B13 has been linked to increased lipogenesis.[10] By catalyzing the conversion of retinol to retinaldehyde and influencing lipid metabolism, active HSD17B13 contributes to inflammatory pathways that can lead to liver fibrosis.[3][11] Small molecule inhibitors prevent the enzymatic activity of HSD17B13, thereby aiming to halt the progression of liver disease.

Experimental Protocols

Materials and Reagents

-

Hsd17B13 Inhibitor Reference Standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog)

-

Human Plasma (K2EDTA)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

Sample Preparation

-

Thaw human plasma samples and standards at room temperature.

-

To 50 µL of plasma, add 10 µL of internal standard solution (e.g., 100 ng/mL in 50% acetonitrile).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Seal the plate and inject it into the LC-MS/MS system.

Liquid Chromatography

-

System: Waters ACQUITY UPLC or equivalent

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

Mass Spectrometry

-

System: Sciex API 5500 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined for the specific inhibitor and internal standard.

-

Source Parameters:

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Weighting |

| Hsd17B13 Inhibitor | 0.1 - 1000 | >0.99 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤20 | 80-120 | ≤20 | 80-120 |

| Low | 0.3 | ≤15 | 85-115 | ≤15 | 85-115 |

| Medium | 50 | ≤15 | 85-115 | ≤15 | 85-115 |

| High | 800 | ≤15 | 85-115 | ≤15 | 85-115 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low | 0.3 | 0.95 - 1.05 | >85 |

| High | 800 | 0.95 - 1.05 | >85 |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of a novel Hsd17B13 inhibitor in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method meets the standard criteria for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy. This protocol can serve as a foundation for the bioanalysis of other small molecule inhibitors targeting Hsd17B13.

References

- 1. pnas.org [pnas.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. escholarship.org [escholarship.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of HSD17B13 Inhibitors in Primary Human Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific information regarding a compound designated "Hsd17B13-IN-79" is not publicly available in the scientific literature. The following application notes and protocols are based on the known characteristics and applications of other hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors in primary human hepatocytes. Researchers should adapt these guidelines to the specific properties of their chosen inhibitor.

Introduction to HSD17B13 in Liver Disease

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), where it is thought to contribute to the progression of liver disease.[1][4] Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][5] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][3] The inhibition of HSD17B13 is being explored as a therapeutic strategy to mitigate liver damage.[3]

Mechanism of Action of HSD17B13 Inhibitors

HSD17B13 is involved in several metabolic pathways within hepatocytes. It possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, and is implicated in steroid and lipid metabolism.[5][6] The enzyme is localized to the surface of lipid droplets.[1][4] HSD17B13 inhibitors are small molecules designed to block the enzymatic activity of the HSD17B13 protein. By doing so, they aim to replicate the protective effects observed in individuals with loss-of-function genetic variants. For instance, the inhibitor BI-3231 has been shown to reduce triglyceride accumulation and the lipotoxic effects of palmitic acid in human and murine hepatocytes.[7][8]

Quantitative Data for HSD17B13 Inhibitors

The following table summarizes the in vitro efficacy of several known HSD17B13 inhibitors. This data is crucial for determining the appropriate concentration range for experiments in primary human hepatocytes.

| Compound Name | Target Species | IC50 (nM) | Reference |

| HSD17B13-IN-9 | Human | 10 | |

| HSD17B13-IN-93 | Human | >100 and ≤500 | [9] |

| BI-3231 | Not Specified | Not Specified | [7][8][10] |

| EP-036332 | Human | 14 | |

| EP-036332 | Mouse | 2.5 | [11] |

| EP-040081 | Human | 79 | [11] |

| EP-040081 | Mouse | 74 | [11] |

Experimental Protocols

The following are detailed protocols for the treatment of primary human hepatocytes with HSD17B13 inhibitors to study their effects on lipid metabolism and cellular health.

1. Culture of Primary Human Hepatocytes

-

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., William's E Medium supplemented with FBS, insulin, dexamethasone, and other growth factors)

-

Collagen-coated culture plates

-

-

Protocol:

-

Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.

-

Transfer the cells to a conical tube containing pre-warmed culture medium.

-

Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes.

-

Resuspend the cell pellet in fresh culture medium and determine cell viability using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated plates at a desired density.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the cells to attach and form a monolayer, typically for 4-6 hours, before changing the medium.

-

2. Induction of Lipotoxicity (Optional)

To model the conditions of NAFLD, hepatocytes can be treated with fatty acids to induce lipid accumulation and lipotoxicity.

-

Materials:

-

Palmitic acid and/or oleic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

-

Protocol:

-

Prepare a stock solution of palmitic acid and/or oleic acid conjugated to BSA.

-

Dilute the fatty acid-BSA conjugate in culture medium to the desired final concentration.

-

Replace the culture medium of the primary human hepatocytes with the fatty acid-containing medium.

-

Incubate for a specified period (e.g., 24-48 hours) to induce lipid droplet formation.

-

3. Treatment with HSD17B13 Inhibitor

-

Materials:

-

HSD17B13 inhibitor of choice

-

DMSO (or other appropriate solvent) for stock solution preparation

-

-

Protocol:

-

Prepare a stock solution of the HSD17B13 inhibitor in DMSO.

-

Dilute the stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known IC50 value.

-

Remove the existing medium from the hepatocyte cultures and add the medium containing the HSD17B13 inhibitor.

-

Include appropriate controls, such as a vehicle control (medium with DMSO) and a negative control (untreated cells).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

4. Analysis of Cellular Outcomes

Following treatment, various assays can be performed to assess the effects of the HSD17B13 inhibitor.

-

Lipid Accumulation:

-

Oil Red O Staining: A qualitative method to visualize neutral lipid droplets.

-

Nile Red Staining: A quantitative method to measure intracellular lipid content using a fluorescent plate reader or flow cytometry.

-

Triglyceride Quantification: Biochemical assays to measure the total intracellular triglyceride levels.

-

-

Gene Expression Analysis:

-

RT-qPCR: To measure the mRNA levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC), inflammation (e.g., IL-6, TNF-α), and fibrosis (e.g., COL1A1, TIMP1).

-

-

Protein Analysis:

-

Western Blotting: To determine the protein levels of HSD17B13 and other relevant proteins.

-

-

Cell Viability and Cytotoxicity:

-

MTT or PrestoBlue Assay: To assess cell viability.

-

LDH Release Assay: To measure cytotoxicity.

-

-

Mitochondrial Function:

-

Seahorse XF Analyzer: To measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

-

Visualizations

Below are diagrams illustrating a key signaling pathway involving HSD17B13 and a general experimental workflow for studying HSD17B13 inhibitors in primary human hepatocytes.

Caption: HSD17B13 signaling in hepatocytes.

Caption: Workflow for HSD17B13 inhibitor studies.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

Application Notes and Protocols for Studying HSD17B13 in Liver Fibrosis Using Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to HSD17B13 in Liver Fibrosis

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) progressing to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for liver fibrosis. The enzyme is involved in the metabolism of various lipids, including steroids and retinols.[7] Overexpression of HSD17B13 is linked to increased lipid droplet accumulation in hepatocytes.[8] Furthermore, HSD17B13 activity in hepatocytes can indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis, through a mechanism involving transforming growth factor-beta 1 (TGF-β1) signaling.[9] Inhibition of HSD17B13 is therefore a compelling strategy to ameliorate liver fibrosis.

While the specific small molecule "Hsd17B13-IN-79" is not documented in publicly available scientific literature, several potent and selective inhibitors of HSD17B13 have been developed and characterized. These compounds, such as BI-3231, INI-678, and the recently disclosed compound 32, serve as valuable research tools to investigate the role of HSD17B13 in liver fibrosis and to evaluate its potential as a drug target.

Application of HSD17B13 Inhibitors in Liver Fibrosis Research

Small molecule inhibitors of HSD17B13 are instrumental in preclinical studies for several key applications:

-

Target Validation: Confirming that pharmacological inhibition of HSD17B13 activity replicates the protective phenotype observed in individuals with loss-of-function genetic variants.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by HSD17B13 inhibition in hepatocytes and their impact on HSC activation and fibrogenesis.

-

Preclinical Efficacy Testing: Evaluating the therapeutic potential of HSD17B13 inhibitors in in vitro and in vivo models of liver fibrosis.

These inhibitors allow for a controlled, temporal inhibition of the enzyme's activity, which is crucial for understanding its role in disease progression and for developing novel anti-fibrotic therapies.

Quantitative Data for Representative HSD17B13 Inhibitors

The following tables summarize the available quantitative data for notable HSD17B13 inhibitors. This information is critical for selecting the appropriate tool compound and designing experiments.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |

| BI-3231 | human HSD17B13 | 1 | 0.7 ± 0.2 | Enzymatic | [10][11] |

| mouse HSD17B13 | 13 | - | Enzymatic | [10] | |

| Compound 32 | HSD17B13 | 2.5 | - | Enzymatic | [12] |

| INI-678 | HSD17B13 | low nM | - | Enzymatic | [13] |

Table 2: In Vitro Efficacy of HSD17B13 Inhibitors in a Fibrosis Model

| Compound | Model | Endpoint | Result | Reference(s) |

| INI-678 | 3D Liver-on-a-Chip (human primary hepatocytes, HSCs, Kupffer cells) | α-SMA reduction | 35.4% ± 7.5% (p<0.0001) | [5][13] |

| Collagen Type 1 reduction | 42.5% ± 6.4% (p<0.0001) | [5][13] |

Experimental Protocols

Detailed methodologies are essential for the successful application of HSD17B13 inhibitors in liver fibrosis research. Below are representative protocols for in vitro and in vivo studies.

In Vitro Protocol: 3D Human Liver-on-a-Chip Model of NASH and Fibrosis

This protocol describes a general procedure for inducing a NASH and fibrosis phenotype in a 3D liver microtissue model to test the efficacy of HSD17B13 inhibitors.

1. Materials and Reagents:

-

3D human liver microtissues (co-culture of primary human hepatocytes, HSCs, and Kupffer cells)

-

Culture medium (specific to the microtissue manufacturer)

-

Free fatty acid solution (e.g., oleic acid and palmitic acid)

-

Pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS) or TNF-α)

-

HSD17B13 inhibitor (e.g., INI-678) dissolved in a suitable vehicle (e.g., DMSO)

-

Reagents for endpoint analysis (e.g., antibodies for immunofluorescence, RNA extraction kits, ELISA kits)

2. Experimental Procedure:

-

Culture the 3D human liver microtissues according to the manufacturer's instructions to allow for stabilization and maturation.

-

Prepare the NASH-inducing medium by supplementing the culture medium with free fatty acids and a pro-inflammatory stimulus.

-